
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, also known as TAZETOSTAT, is a small molecule inhibitor of the enzyme EZH2. EZH2 is a histone methyltransferase that plays a key role in gene regulation and is overexpressed in various types of cancer. TAZETOSTAT has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for cancer.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Thiazoles, thiazolidinones, and azetidinones have been highlighted for their significant pharmaceutical potential, especially in antimicrobial and anticancer applications. A study on bioactive fluorenes revealed the synthesis of new thiazolidinone and azetidinone agents based on a thiazole moiety, exhibiting remarkable activity against multidrug-resistant strains and certain cancer cell lines. These compounds were synthesized through Schiff base intermediates, followed by reactions with thioglycolic acid and chloroacetyl chloride, respectively. Molecular docking studies suggested their mode of action could be associated with the dihydrofolate reductase enzyme, indicating a novel class of fluorene-based bioactive agents with potential as antimicrobial and anticancer agents (Hussein et al., 2020).
Antibacterial Applications
Research on monocyclic β-lactams containing N-thiazole and substituted phenyl azetidin-2-ones has underscored their significant antibacterial potential. These compounds were synthesized from 2-aminothiazole and evaluated against various microorganisms, including both Gram-positive and Gram-negative bacteria. The study provided valuable insights into the structure-activity relationships of these compounds, contributing to the development of new antibacterial agents (Parvez et al., 2010).
Rapid Synthesis for Pharmacological Evaluation
A notable advancement in the synthesis of heterocyclic compounds, including azetidinones, involves microwave-assisted methods. This approach facilitated the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, which were then evaluated for their pharmacological properties. The synthesized azetidinones and thiazolidinones demonstrated significant antibacterial and antifungal activities, highlighting the method's efficiency and the compounds' potential as antimicrobial agents (Mistry & Desai, 2006).
Anticonvulsant and Anti-inflammatory Activities
Further research into the medicinal potential of azetidinone derivatives has explored their anti-inflammatory, analgesic, and anticonvulsant activities. Novel benzofuran-based compounds were synthesized and tested, revealing significant pharmacological activities. This research underscores the therapeutic potential of azetidinone derivatives in treating inflammation, pain, and convulsions, contributing to the development of new therapeutic agents (El-Sawy et al., 2014).
Propiedades
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-10(2-4-11)7-13(21)20-8-12(9-20)22-14-19-5-6-23-14/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYSJMHAJPTUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,5-dimethyl-1-(4-morpholinophenyl)-1H-pyrrol-3-yl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,2-ethanedione](/img/structure/B2672700.png)
![N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2672703.png)
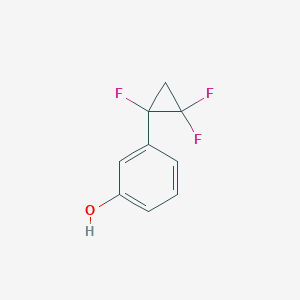
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2672706.png)
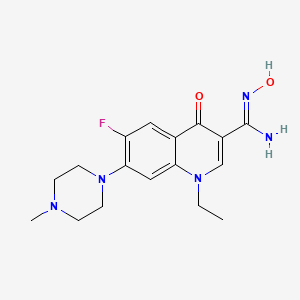
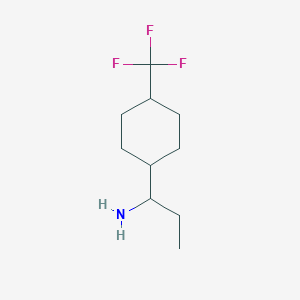
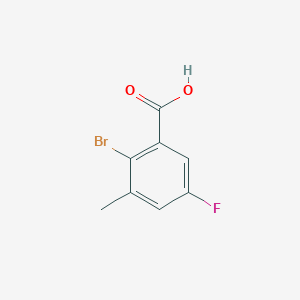

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2672715.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2672716.png)

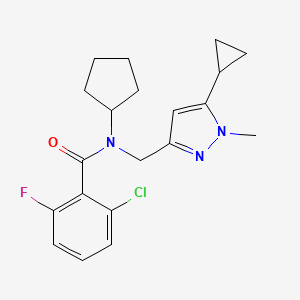
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672722.png)
